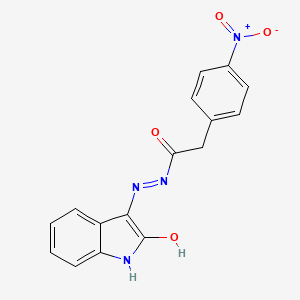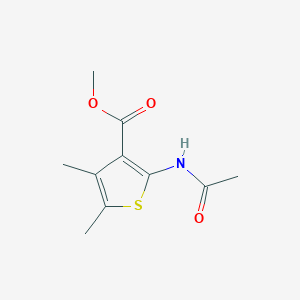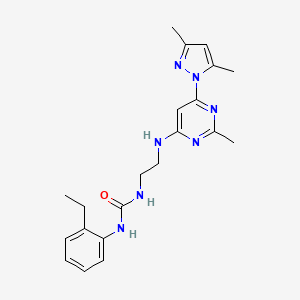
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rearrangement and Synthesis Applications
Rearrangement of Tetrahydroisoquinolines : A study explored the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the synthesis pathways that might be relevant for similar compounds like the one (McMahon et al., 1982).
Bioreductively Activated Pro-drug Systems : Research on 5-substituted isoquinolin-1-ones and their synthesis via Curtius rearrangement suggests potential applications in pro-drug systems for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).
Synthesis and Molecular Modeling : A study on the synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of quinazolyl hydrazine derivatives indicates the utility of these compounds in biochemical applications (Amer et al., 2020).
Antimicrobial Activity
Antimicrobial Quinazolinone Derivatives : Novel quinazolinone derivatives have been synthesized and tested for antimicrobial activity, showcasing the chemical versatility and potential biomedical applications of such compounds (Habib et al., 2013).
Anti-Inflammatory Quinazolon Derivatives : The synthesis of azetidinonyl and thiazolidinonyl quinazolon derivatives and their evaluation for anti-inflammatory activities offer insights into the therapeutic potential of complex quinazoline compounds (Bhati, 2013).
Structural and Fluorescence Studies
- Structural Aspects of Amide Compounds : Investigation into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals the potential of such compounds in forming gels and crystalline solids with unique properties (Karmakar et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide. This intermediate is then reacted with isopentylamine and acetic anhydride to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-aminobenzophenone", "isopentylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide.", "Step 2: Reaction of the intermediate from step 1 with isopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Acetylation of the amide from step 2 with acetic anhydride in the presence of a base such as pyridine to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide." ] } | |
Número CAS |
1223914-91-7 |
Nombre del producto |
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide |
Fórmula molecular |
C30H31N3O5 |
Peso molecular |
513.594 |
Nombre IUPAC |
2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C30H31N3O5/c1-20(2)14-15-31-28(35)17-21-8-11-24(12-9-21)33-29(36)25-6-4-5-7-26(25)32(30(33)37)18-23-16-22(19-34)10-13-27(23)38-3/h4-13,16,19-20H,14-15,17-18H2,1-3H3,(H,31,35) |
Clave InChI |
IKZJGXAMKSNCIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)
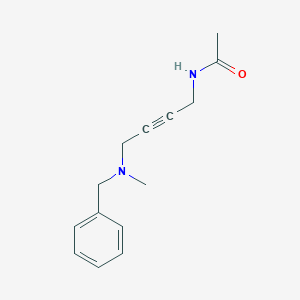
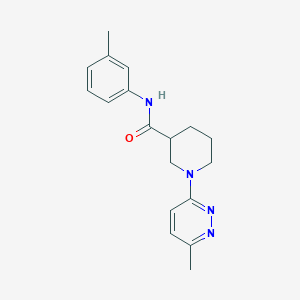
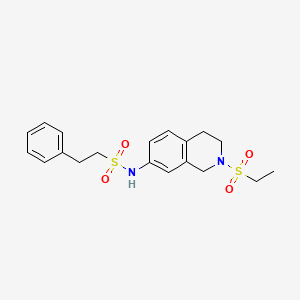
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)

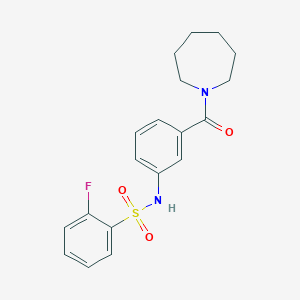
![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)
